molecular formula C8H13Cl2FN2O B13721042 3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride

3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride

Katalognummer: B13721042
Molekulargewicht: 243.10 g/mol
InChI-Schlüssel: PTTOSPGXWAEESF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride is a chemical compound that features a fluorinated pyridine ring attached to a propan-1-amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride typically involves the reaction of 6-fluoropyridine with propan-1-amine under specific conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form for stability and ease of handling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(5-Fluoropyridin-3-yl)propan-1-amine dihydrochloride
  • 6-Fluoro-3-pyridinylboronic acid

Uniqueness

3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of both a fluorinated pyridine ring and a propan-1-amine group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C8H13Cl2FN2O

Molekulargewicht

243.10 g/mol

IUPAC-Name

3-(6-fluoropyridin-3-yl)oxypropan-1-amine;dihydrochloride

InChI

InChI=1S/C8H11FN2O.2ClH/c9-8-3-2-7(6-11-8)12-5-1-4-10;;/h2-3,6H,1,4-5,10H2;2*1H

InChI-Schlüssel

PTTOSPGXWAEESF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1OCCCN)F.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.